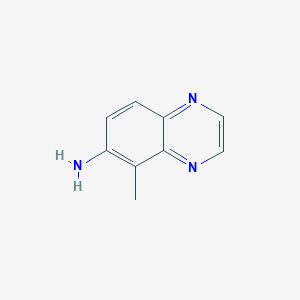
5-Methylquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylquinoxalin-6-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoxaline derivatives, including 5-methylquinoxalin-6-amine, have been extensively studied for their anticancer properties. Research indicates that these compounds can act as selective inhibitors of various cancer cell lines.
- Mechanism of Action : The anticancer effects of quinoxaline derivatives are primarily attributed to their ability to disrupt the cell cycle and induce apoptosis. For instance, a study demonstrated that certain quinoxaline derivatives led to cell cycle arrest at the G2/M phase and induced significant cytotoxicity against human liver cancer cells (HepG2) and colon carcinoma cells (HCT116) .
- Case Studies : In a systematic evaluation, several quinoxaline derivatives were synthesized and tested against different tumor cell lines. Compounds such as VIIIc showed promising activity with an IC50 value indicating potent inhibition of cancer cell proliferation .
Antiviral Properties
The antiviral potential of this compound and its derivatives has also been explored, particularly in the context of emerging viral infections.
- Research Findings : A systematic review highlighted that polysubstituted quinoxalines exhibit significant antiviral activity against various viruses, including HIV and coxsackievirus B5 (CBV5). For example, specific derivatives demonstrated EC50 values as low as 0.06 µM against CBV5, showcasing their effectiveness .
- Mechanism of Action : The antiviral mechanism often involves the inhibition of viral replication processes by targeting viral enzymes or interfering with the virus's ability to enter host cells. This was evidenced by studies showing that certain quinoxaline compounds inhibit early viral attachment and uncoating processes .
Antimicrobial Applications
Beyond their anticancer and antiviral activities, quinoxaline derivatives are recognized for their antimicrobial properties.
- Broad-spectrum Activity : Studies have shown that quinoxaline derivatives can effectively combat a variety of pathogens, including bacteria and fungi. Their structural characteristics allow them to interact with microbial targets effectively .
- Clinical Relevance : The application of these compounds extends to treating infections caused by resistant strains of bacteria. The development of new quinoxaline-based antibiotics is a promising area of research due to rising antibiotic resistance .
Treatment of Chronic Diseases
Research indicates that quinoxaline derivatives may also play a role in managing chronic diseases such as diabetes and neurodegenerative disorders.
- Diabetes Management : Some studies have explored the use of quinoxaline-based compounds in reducing blood glucose levels in diabetic models. Transition metal complexes of quinoxaline derivatives showed significant hypoglycemic effects in animal studies .
- Neuroprotective Effects : There is emerging evidence suggesting that certain quinoxaline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Eigenschaften
CAS-Nummer |
171102-36-6 |
|---|---|
Molekularformel |
C9H9N3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
5-methylquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,10H2,1H3 |
InChI-Schlüssel |
KRCPPRKQPSSVOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)N |
Kanonische SMILES |
CC1=C(C=CC2=NC=CN=C12)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














